
HIV-1 inhibitor-49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-49 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-49 typically involves multiple steps, starting with commercially available precursors One common synthetic route begins with the preparation of a key intermediate through a series of reactions, including nucleophilic substitution and cyclization
Industrial Production Methods: For industrial production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, the use of continuous flow reactors and other advanced technologies can further improve the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 inhibitor-49 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced inhibitory activity against HIV-1 integrase. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-49 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of enzyme inhibition and drug design. In biology, it is used to investigate the replication cycle of HIV-1 and the role of integrase in viral integration. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of HIV-1 infection. Additionally, its unique chemical properties make it useful in various industrial applications, such as the development of new antiviral drugs .
Wirkmechanismus
HIV-1 inhibitor-49 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition is achieved through the formation of stable complexes between the inhibitor and the enzyme, which block the enzyme’s catalytic activity. The molecular targets of this compound include specific amino acid residues within the integrase active site, which are critical for the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
HIV-1 inhibitor-49 is unique among HIV-1 integrase inhibitors due to its distinct chemical structure and mechanism of action. Similar compounds include other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While these compounds also target the integrase enzyme, this compound has been shown to have a higher selectivity index and improved efficacy against drug-resistant strains of HIV-1 .
Conclusion
This compound represents a promising advancement in the field of HIV research and treatment. Its unique chemical properties and mechanism of action make it a valuable tool for scientific research and a potential therapeutic agent for combating HIV-1 infection. Further studies and clinical trials are needed to fully explore its potential and bring it closer to clinical use.
Eigenschaften
Molekularformel |
C21H18F2N2O3S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5-cyclopropyl-6-(2,5-difluorophenyl)sulfanyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18F2N2O3S/c22-15-8-9-16(23)17(10-15)29-20-18(14-6-7-14)19(26)24-21(27)25(20)12-28-11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,24,26,27) |
InChI-Schlüssel |
FAPXJUPETHRJJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(N(C(=O)NC2=O)COCC3=CC=CC=C3)SC4=C(C=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


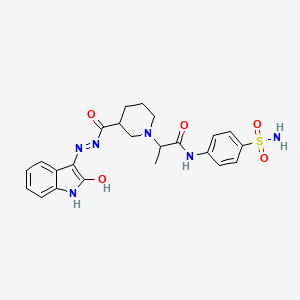
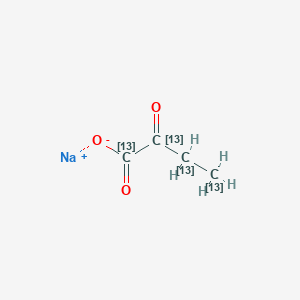
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
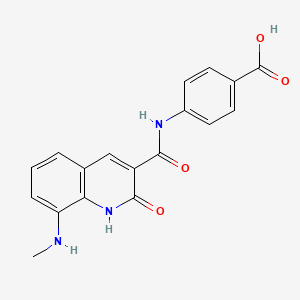

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
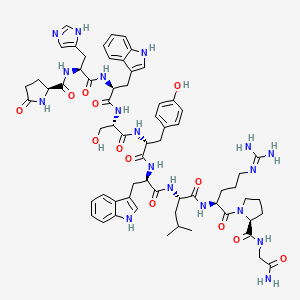
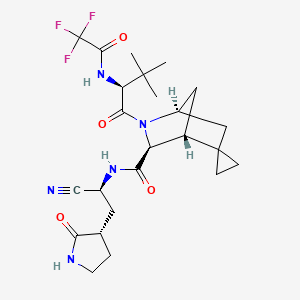

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)

